molecular formula C14H9ClN4O B14422988 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide CAS No. 80403-39-0

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide

Cat. No.: B14422988
CAS No.: 80403-39-0
M. Wt: 284.70 g/mol
InChI Key: RFVUSEWTTDIMHE-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is a complex organic compound that features a pyridine ring, a chlorinated benzene ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with pyridine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and benzenecarboximidoyl cyanides. Examples include:

Uniqueness

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

80403-39-0

Molecular Formula

C14H9ClN4O

Molecular Weight

284.70 g/mol

IUPAC Name

4-chloro-N-(pyridine-3-carbonylamino)benzenecarboximidoyl cyanide

InChI

InChI=1S/C14H9ClN4O/c15-12-5-3-10(4-6-12)13(8-16)18-19-14(20)11-2-1-7-17-9-11/h1-7,9H,(H,19,20)

InChI Key

RFVUSEWTTDIMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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